5-(benzyloxy)-3-iodo-1H-indazole
Description
5-(Benzyloxy)-3-iodo-1H-indazole is a halogenated indazole derivative characterized by a benzyloxy group at position 5 and an iodine atom at position 3 of the indazole core. Indazoles are nitrogen-containing heterocycles with broad applications in medicinal chemistry due to their structural resemblance to purines and ability to modulate biological targets .
Properties
IUPAC Name |
3-iodo-5-phenylmethoxy-2H-indazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11IN2O/c15-14-12-8-11(6-7-13(12)16-17-14)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKKMIHDCBIUHRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(NN=C3C=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11IN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-(benzyloxy)-3-iodo-1H-indazole typically involves the introduction of the benzyloxy and iodo groups onto the indazole core. One common synthetic route is through the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for the synthesis of complex molecules like this compound.
Chemical Reactions Analysis
5-(Benzyloxy)-3-iodo-1H-indazole can undergo various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The iodo group can be reduced to a hydrogen atom, resulting in the formation of 5-(benzyloxy)-1H-indazole.
Substitution: The iodo group can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-(Benzyloxy)-3-iodo-1H-indazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds .
Mechanism of Action
The mechanism of action of 5-(benzyloxy)-3-iodo-1H-indazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, leading to therapeutic benefits. The exact molecular pathways involved can vary and are the subject of ongoing research .
Comparison with Similar Compounds
Table 1: Key Properties of 5-(Benzyloxy)-3-iodo-1H-indazole and Analogues
Key Observations :
- Halogen vs.
- Synthetic Accessibility : The benzyloxy group in this compound is introduced via nucleophilic substitution or coupling reactions, similar to the synthesis of 3-benzyloxy-5-nitro-1H-indazole (99% yield using optimized routes) .
Pharmacological and Biochemical Profiles
Key Insights :
- Neuroprotective Potential: While this compound lacks direct data, its benzyloxy group is structurally analogous to compound 20 (a potent MAO-B inhibitor), hinting at possible enzyme modulation .
- Antimicrobial Applications : Indazoles with electron-withdrawing groups (e.g., nitro, halogen) show enhanced antimicrobial activity, suggesting that the iodine substituent in this compound may confer similar properties .
Critical Analysis :
- High-yield routes for analogous compounds (e.g., 99% for 3-benzyloxy-5-nitro-1H-indazole) suggest that optimizing reaction conditions (e.g., temperature, catalyst) could improve yields for this compound .
Biological Activity
5-(Benzyloxy)-3-iodo-1H-indazole is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a benzyloxy group and an iodine atom attached to the indazole ring. Its chemical structure can be represented as follows:
This compound is known for its unique reactivity and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The iodine atom enhances the compound's lipophilicity, potentially facilitating its penetration through cellular membranes. This interaction can lead to modulation of various signaling pathways, influencing cellular processes such as proliferation, apoptosis, and inflammation.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways.
Table 1: Cytotoxicity of this compound Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12.5 | Caspase activation |
| A549 | 15.0 | Apoptosis induction |
| HeLa | 10.0 | Cell cycle arrest |
Case Studies
- Study on Antimicrobial Activity : A study investigated the antimicrobial properties of this compound against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound exhibited moderate antibacterial activity, with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL.
- Neuroprotective Effects : Another research focused on the neuroprotective effects of the compound in models of neurodegeneration. Results indicated that treatment with this compound reduced oxidative stress markers and improved neuronal survival rates in vitro.
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with similar compounds:
Table 2: Comparison of Biological Activities
| Compound | Anticancer Activity | Antimicrobial Activity | Neuroprotective Effects |
|---|---|---|---|
| This compound | High | Moderate | Significant |
| 5-Iodoindazole | Moderate | Low | None |
| Indazole derivatives | Variable | Moderate | Minimal |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
